VEGFR-2 Inhibition Potency: T-1-MBHEPA vs. Sorafenib in Enzymatic Assay
T-1-MBHEPA inhibits VEGFR-2 with an IC50 of 0.121 ± 0.051 µM, demonstrating approximately 2.2-fold lower potency than the reference drug sorafenib (IC50 = 0.056 µM) in the same enzymatic assay [1]. This established difference is critical for dose-response calibration and understanding the compound's intrinsic activity relative to a clinical benchmark.
| Evidence Dimension | VEGFR-2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.121 ± 0.051 µM |
| Comparator Or Baseline | Sorafenib: 0.056 µM |
| Quantified Difference | T-1-MBHEPA is ~2.2-fold less potent than sorafenib |
| Conditions | Enzymatic VEGFR-2 kinase inhibition assay |
Why This Matters
This data provides a precise potency benchmark against a widely used clinical comparator, essential for designing experiments and interpreting results where VEGFR-2 inhibition is the primary mechanism.
- [1] Eissa, I. H., Yousef, R. G., Asmaey, M. A., Elkady, H., Husein, D. Z., Alsfouk, A. A., Ibrahim, I. M., Elkady, M. A., Elkaeed, E. B., & Metwaly, A. M. (2023). Computer-assisted drug discovery (CADD) of an anti-cancer derivative of the theobromine alkaloid inhibiting VEGFR-2. Saudi Pharmaceutical Journal, 31(12), 101852. https://doi.org/10.1016/j.jsps.2023.101852 View Source
